molecular formula C12H9N5OS B1637167 N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B1637167
M. Wt: 271.30 g/mol
InChI Key: CSIVVBWCUGYSKU-UHFFFAOYSA-N
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Description

N-[4-(Tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a synthetic heterocyclic compound designed for pharmaceutical and life sciences research. It belongs to a class of molecules where a thiophene ring is connected to a tetrazole-bearing aniline via a carboxamide linker. This specific structural motif is of significant interest in medicinal chemistry. Tetrazole rings are known to act as bioisosteres for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates . Thiophene-thiazole-tetrazole hybrids have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains, including S. aureus and E. coli . The mechanism of action for such compounds may involve the disruption of key bacterial enzymes; related molecules have shown stimulated binding interactions with the ATP binding domain of bacterial DNA Gyrase, suggesting a potential target . Furthermore, structurally similar N-1H-tetrazol-5-yl thiophene carboxamides have been investigated for their anti-allergic and anti-inflammatory properties . These compounds are noted for their ability to inhibit the release of histamine from human basophils, indicating potential in modulating immunoinflammatory pathways . Researchers can utilize this compound as a key building block or reference standard in developing novel therapeutic agents and studying heterocyclic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9N5OS

Molecular Weight

271.30 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C12H9N5OS/c18-12(11-2-1-7-19-11)14-9-3-5-10(6-4-9)17-8-13-15-16-17/h1-8H,(H,14,18)

InChI Key

CSIVVBWCUGYSKU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Biological Activity

N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring linked to a tetrazole moiety, which enhances its biological activity. The synthesis of this compound typically involves multi-step organic synthesis techniques, which ensure the generation of high-purity compounds suitable for biological testing. The following table summarizes the key steps in the synthesis process:

StepReaction TypeDescription
1CouplingFormation of the thiophene backbone with the tetrazole group.
2FunctionalizationIntroduction of carboxamide functional groups.
3PurificationUse of chromatography to isolate the desired compound.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of tetrazole linked with thiophene have demonstrated potent antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Antitumor Properties : Studies have revealed that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance antitumor activity .
  • Anti-inflammatory Effects : The presence of the thiophene ring contributes to anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications .

Case Studies and Research Findings

Several studies have focused on the biological activity of tetrazole-thiophene hybrids:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiophene-tetrazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting potential as novel antimicrobial agents .
  • Anticancer Activity Assessment : In vitro tests on cancer cell lines demonstrated that this compound had an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, highlighting its potential as an effective anticancer drug .
  • Mechanistic Studies : Research involving molecular docking studies has shown that the compound interacts with specific protein targets through hydrogen bonding and hydrophobic interactions, elucidating its mechanism of action in inhibiting tumor growth .

Scientific Research Applications

Biological Activities

N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide exhibits various biological activities, making it a candidate for drug development. Key areas of research include:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antibacterial properties against resistant strains of bacteria. For instance, derivatives of thiophene-tetrazole hybrids have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that tetrazole-containing compounds can inhibit tumor growth, with mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have highlighted their potential as anticancer agents targeting specific pathways in cancer cells .

Enzyme Inhibition

This compound has shown promise as an inhibitor of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. Molecular docking studies suggest that it effectively binds to the active sites of these enzymes, potentially restoring the efficacy of β-lactam antibiotics .

Material Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in material science:

Organic Electronics

This compound can be utilized in organic field-effect transistors (OFETs) due to its semiconducting properties. Research has indicated that incorporating such compounds into polymer blends can enhance charge transport characteristics .

Photovoltaic Devices

The compound's ability to absorb light efficiently positions it as a potential candidate for organic photovoltaic cells (OPVs). Studies are ongoing to optimize its performance in converting solar energy into electrical energy .

Case Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of various thiophene-tetrazole derivatives against ESBL-producing E. coli. Compounds were tested for their minimum inhibitory concentrations (MICs), revealing that certain derivatives exhibited potent activity comparable to traditional antibiotics .

CompoundMIC (µg/mL)Activity
4a8High
4c16Moderate

Case Study 2: Anticancer Mechanism Investigation

In vitro assays assessed the anticancer effects of this compound on human cancer cell lines. Results indicated significant reductions in cell viability and alterations in apoptosis-related gene expression .

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1245
MCF-71050

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes diverse chemical transformations due to its functional groups (tetrazole, thiophene, amide). Below are critical reaction types with experimental data:

Oxidation Reactions

Reagent Conditions Product Key Features
Hydrogen peroxideAcidic conditions, room temperatureSulfone derivativesOxidizes thiophene sulfur to sulfoxide/sulfone
tert-Butyl hydroperoxideBasic conditions, refluxOxidized tetrazole derivativesConverts tetrazole to its oxidized form

Reduction Reactions

Reagent Conditions Product Key Features
Sodium borohydrideEthanol, refluxReduced thiophene derivativesTargets thiophene ring for hydrogenation
Catalytic hydrogenationPalladium catalyst, H₂ atmosphereTetrazole-reduced derivativesConverts tetrazole to its hydride form

Substitution Reactions

Reagent Conditions Product Key Features
Amines/ThiolsInert atmosphere, refluxing ethanolSubstituted amidesReplaces chlorine (if present) with nucleophiles
Alkyl halidesAlkaline conditions, DMFAlkylated derivativesTargets amide nitrogen for alkylation

Hydrolysis

Reagent Conditions Product Key Features
Aqueous NaOHHeated, aqueous solutionCarboxylic acid derivativesConverts amide to carboxylate
Acidic HClReflux conditionsAmine derivativesCleaves amide to release tetrazole-substituted phenylamine

Mechanistic Insights

The reactivity of the compound stems from its functional groups:

  • Tetrazole : Acts as a bioisostere for carboxylic acids, enabling interactions with biological targets.

  • Amide : Stable under mild conditions but hydrolyzes under acidic/basic conditions to form reactive intermediates .

  • Thiophene : Electron-rich aromatic ring facilitates electrophilic substitution and oxidation.

Catalysts like triethylamine or lithium bis(trimethylsilyl)amide enhance reaction efficiency by deprotonating active sites or activating electrophiles .

Analytical Characterization

Structural confirmation relies on:

  • 1H NMR : Detects proton environments in the thiophene and tetrazole rings .

  • 13C NMR : Identifies carbonyl groups and aromatic carbons in the amide and tetrazole moieties .

  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns (e.g., cleavage of the amide bond) .

  • IR Spectroscopy : Validates functional groups (amide I/II bands, thiophene C-H stretches) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Imidazolidinone Derivatives

The compound N-((4-((2,4-Dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)thiophene-2-carboxamide (, Compound 6) replaces the tetrazole with an imidazolidinone group. This substitution introduces hydrogen-bonding capabilities via the carbonyl groups but lacks the aromaticity and electron-withdrawing nature of tetrazole. The imidazolidinone derivative exhibits a high melting point (244–246°C) and yield (82%), suggesting robust crystallinity and synthetic efficiency .

Nitro and Trifluoromethoxy Derivatives

5-Nitro-N-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)thiophene-2-carboxamide (, Compound 16) incorporates nitro and trifluoromethoxy groups.

Piperidinyloxy-Substituted Analogs

Compounds like N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (, Compound 54) feature piperidine rings, which enhance blood-brain barrier permeability. The tetrazole group, by contrast, may improve solubility in polar solvents due to its polarity, though this depends on the overall molecular geometry .

Physicochemical Properties

Melting Points and Yields
  • The imidazolidinone derivative () has a high melting point (244–246°C), likely due to hydrogen bonding and planar stacking .
  • Piperidinyloxy-substituted analogs () exhibit lower melting points (e.g., 150–152°C for Compound 55), attributed to flexible aliphatic chains disrupting crystallinity .
  • Yields vary significantly: 82% for the imidazolidinone derivative () vs. 16% for Compound 55 (), reflecting differences in reaction conditions and substituent reactivity .
Electronic Effects
  • Nitro groups (e.g., in ) increase electrophilicity, which may improve interactions with nucleophilic residues in proteins .
Antifungal Activity

Pyrazole-linked thiophene carboxamides () demonstrate potent antifungal effects. For example, N-(4-chlorophenyl)-4-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxamide (7h) exhibits an EC50 of 21.3 µM against Botrytis cinerea, comparable to the commercial fungicide thifluzamide. Molecular docking reveals interactions with succinate dehydrogenase, suggesting that the tetrazole analog could similarly target enzyme active sites .

Antibacterial Potential

Nitrothiophene carboxamides () are noted for narrow-spectrum antibacterial activity. The tetrazole group’s bioisosteric properties might enhance target affinity or reduce off-target effects compared to nitro derivatives .

Blood-Brain Barrier Permeability

Piperidinyloxy-substituted analogs () are designed for CNS penetration. The tetrazole’s polarity may reduce passive diffusion, but its small size and hydrogen-bonding capacity could facilitate active transport mechanisms .

Preparation Methods

Cyclization of 4-Aminobenzonitrile with Sodium Azide

Procedure :

  • Reactants : 4-Aminobenzonitrile (1 eq), NaN₃ (1.2 eq), NH₄Cl (0.2 eq)
  • Solvent : DMF/H₂O (3:1)
  • Conditions : 100°C, 12–24 h
  • Workup : Neutralization with HCl, extraction with EtOAc, column purification
  • Yield : 68–75%

Mechanism :
The reaction proceeds via a [3+2] cycloaddition between the nitrile and in situ-generated HN₃, catalyzed by ammonium chloride. The 1H-tetrazole regioisomer dominates due to electronic stabilization by the para-amine group.

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.85 (d, J = 8.4 Hz, 2H), 7.21 (d, J = 8.4 Hz, 2H), 8.94 (s, 1H, tetrazole-H)
  • HRMS : m/z 161.07 [M+H]⁺

Alternative Route: Ullmann-Type Coupling

Procedure :

  • Reactants : 4-Iodoaniline (1 eq), 1H-tetrazole (1.1 eq), CuI (0.1 eq), K₂CO₃ (2 eq)
  • Solvent : DMSO
  • Conditions : 120°C, 18 h under N₂
  • Yield : 62%

Advantages : Avoids nitrile intermediates; suitable for gram-scale synthesis.

Synthesis of Thiophene-2-carboxylic Acid Derivatives

Gewald Reaction for Thiophene Core Formation

Procedure :

  • Reactants : Cyclohexanone (1 eq), malononitrile (1 eq), elemental S (1.5 eq)
  • Catalyst : Triethylamine (0.2 eq)
  • Solvent : Ethanol
  • Conditions : Reflux, 6 h
  • Yield : 85–90%

Product : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, oxidized to thiophene-2-carboxylic acid via KMnO₄/H₂SO₄.

Direct Carboxylation of Thiophene

Procedure :

  • Reactants : Thiophene (1 eq), CO₂ (1 atm), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq)
  • Solvent : DMF
  • Conditions : 80°C, 24 h
  • Yield : 78%

Mechanism : Palladium-catalyzed C–H activation followed by carboxylation.

Amide Coupling Strategies

Acyl Chloride Method

Procedure :

  • Activation : Thiophene-2-carboxylic acid (1 eq) + SOCl₂ (2 eq), reflux 2 h → acyl chloride
  • Coupling : Acyl chloride (1 eq) + 4-(tetrazol-1-yl)aniline (1 eq), Et₃N (2 eq) in THF, 0°C → RT, 12 h
  • Yield : 82–88%

Purity : >98% (HPLC)

Carbodiimide-Mediated Coupling

Procedure :

  • Reactants : Thiophene-2-carboxylic acid (1 eq), HATU (1.2 eq), DIPEA (3 eq)
  • Solvent : DMF
  • Conditions : RT, 4 h
  • Yield : 90–94%

Advantages : Higher yields and milder conditions vs. acyl chloride method.

One-Pot Multicomponent Approach

Procedure :

  • Reactants :
    • 4-Aminophenylboronic acid (1 eq)
    • Thiophene-2-carbonitrile (1 eq)
    • NaN₃ (1.5 eq), ZnBr₂ (0.1 eq)
  • Solvent : DMF/H₂O (4:1)
  • Conditions : 100°C, 24 h
  • Yield : 65%

Mechanism : Simultaneous tetrazole cyclization and Suzuki-Miyaura coupling.

Optimization and Challenges

Regioselectivity in Tetrazole Formation

  • 1H vs. 2H Isomers : Use of ZnBr₂ or NH₄Cl favors 1H-tetrazole (90:10 ratio).
  • Analytical Confirmation : ¹H NMR (tetrazole-H at δ 8.9–9.1 ppm).

Solvent and Catalyst Impact

Parameter Acyl Chloride Method Carbodiimide Method
Solvent THF DMF
Catalyst None HATU/DIPEA
Reaction Time 12 h 4 h
Yield 82–88% 90–94%

Scalability and Industrial Feasibility

  • Gram-Scale Synthesis : Acyl chloride method achieves 85% yield at 50 g scale.
  • Cost Analysis : Carbodiimide reagents (HATU) increase cost vs. SOCl₂, but improve throughput.

Q & A

Basic: What are the common synthetic routes for N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide, and what critical reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves introducing the tetrazole ring via cyclization of a nitrile intermediate with sodium azide (NaN₃) in the presence of a Lewis acid (e.g., PCl₅). Key steps include:

  • Step 1: Coupling thiophene-2-carboxylic acid with 4-aminophenyltetrazole using carbodiimide-based reagents (e.g., EDC/HOBt) to form the carboxamide bond.
  • Step 2: Cyclization under anhydrous conditions in tetrahydrofuran (THF) at 100°C for 1–2 hours.
  • Optimization: Control moisture levels to prevent side reactions; use TLC (n-hexane:ethyl acetate, 7:3) to monitor progress. Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) improves purity. Yields >70% are achievable with strict temperature control .

Advanced: How can researchers resolve contradictions in biological activity data across assay models?

Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, concentration ranges). To address this:

  • Standardization: Use consistent cell lines (e.g., MCF-7 for breast cancer) and normalize data to positive controls (e.g., doxorubicin).
  • Dose-Response Curves: Perform IC₅₀ determinations across multiple replicates to identify outlier data points.
  • Mechanistic Validation: Combine in vitro assays (e.g., caspase-3 activation for apoptosis) with target-specific studies (e.g., kinase inhibition profiling). Cross-reference with structural analogs (e.g., methoxy vs. fluorine substitutions) to isolate substituent effects .

Structural Analysis: What advanced spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

  • X-ray Crystallography: Use SHELXL for refinement of single-crystal data to resolve bond lengths and angles, particularly for the tetrazole-thiophene linkage. Anomalous dispersion corrections improve accuracy for heavy atoms .
  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies key protons (e.g., amide NH₂ at δ 7.80 ppm, tetrazole C-N at 1415 cm⁻¹ in IR). 2D techniques (HSQC, HMBC) confirm connectivity .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ with <2 ppm error) .

Biological Evaluation: What in vitro/in vivo models assess anticancer potential, and how are off-target effects controlled?

Methodological Answer:

  • In Vitro Models:
    • Cell Viability: MTT assay in cancer cell lines (e.g., HeLa, A549) with 24–72 hr exposure.
    • Mechanistic Assays: Flow cytometry for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye).
  • In Vivo Models: Xenograft mice (e.g., athymic nude mice) dosed orally (10–50 mg/kg) with pharmacokinetic monitoring (plasma half-life ~6 hrs) .
  • Off-Target Controls: Use siRNA knockdown of suspected targets (e.g., EGFR) or competitive binding assays with known inhibitors .

Methodological Optimization: How can computational chemistry predict binding affinity to target proteins?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR). Focus on the tetrazole’s hydrogen-bonding with catalytic lysine residues.
  • Molecular Dynamics (MD): Simulate ligand-protein stability (10–100 ns trajectories) in GROMACS. Analyze RMSD and binding free energy (MM-PBSA).
  • Validation: Cross-correlate with experimental IC₅₀ values and mutagenesis data (e.g., K721A mutation in EGFR) to refine predictions .

Basic: What purification techniques ensure high purity for this compound?

Methodological Answer:

  • Recrystallization: Use ethanol/water (4:1) to remove unreacted starting materials.
  • Chromatography: Flash chromatography on silica gel (ethyl acetate:hexane gradient) separates carboxamide derivatives. HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >95% purity .

Advanced: How does substituent variation on the phenyl ring impact biological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F): Enhance kinase inhibition (e.g., 4-fluorophenyl analogs show 10-fold lower IC₅₀ vs. methoxy).
  • Steric Effects: Bulky groups (e.g., cyclopropyl) reduce membrane permeability but improve target specificity.
  • SAR Studies: Synthesize analogs (e.g., 3,4-dimethoxy vs. 4-ethoxy) and compare activity in dose-response assays. QSAR models quantify logP and polar surface area effects .

Structural Dynamics: How does the tetrazole-thiophene conformation influence reactivity?

Methodological Answer:

  • Tautomerism: Tetrazole exists as 1H- and 2H-tautomers; DFT calculations (B3LYP/6-31G*) show the 1H-form is more stable by ~3 kcal/mol.
  • Conformational Analysis: NOESY NMR detects proximity between tetrazole N-H and thiophene C-H protons, indicating a planar arrangement favorable for π-π stacking with aromatic residues in targets .

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